3-(4-bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one
Description
3-(4-Bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a bromobenzenesulfonyl group at position 3 and an ethoxy substituent at position 7. Coumarins are renowned for their diverse biological activities, including anticoagulant, antitumor, and antimicrobial properties.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-8-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO5S/c1-2-22-14-5-3-4-11-10-15(17(19)23-16(11)14)24(20,21)13-8-6-12(18)7-9-13/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVWAVKWZVPQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of 4-bromobenzenesulfonyl chloride, which is then reacted with 8-ethoxy-2H-chromen-2-one under specific conditions to yield the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced sulfonyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
3-(4-Bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases like cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 3-(4-bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The bromobenzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the observed biological effects. The chromenone core may also contribute to its activity by interacting with DNA or other cellular components .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Sulfonyl Coumarins
Table 1: Key Structural Analogs and Their Properties
Impact of Substituent Position and Type
- Halogen Effects: Bromine in the target compound (vs. Fluorine, being smaller and more electronegative, may improve metabolic stability by resisting oxidative degradation .
- Alkoxy Groups : Ethoxy at position 8 (target compound) provides greater lipophilicity than methoxy (e.g., 6-bromo analog in ), which could enhance membrane permeability but reduce aqueous solubility.
- Sulfonyl vs. Sulfanyl: The sulfonyl group in the target compound (vs.
Pharmacological and Metabolic Comparisons
Anticoagulant Activity
Coumarins like warfarin and acenocoumarol are CYP2C9 substrates, with polymorphisms affecting dose requirements .
Antitumor Potential
7-Hydroxycoumarin derivatives exhibit IC₅₀ values in the millimolar range against tumor cell lines . The sulfonyl and bromine groups in the target compound could enhance cytotoxicity by introducing DNA intercalation or topoisomerase inhibition mechanisms, though specific data are lacking.
Metabolic Stability
Derivatization using 4-bromobenzenesulfonyl chloride (as in ) highlights bromine’s role in stabilizing amines for analytical detection. This suggests that the bromobenzenesulfonyl group in the target compound may confer similar stability against metabolic degradation .
Biological Activity
3-(4-bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-ones, characterized by its unique structural features that include a bromobenzenesulfonyl group and an ethoxy substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of approximately 371.23 g/mol. Its structure is defined by the presence of multiple functional groups that contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of chromen-2-one can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation, suggesting potential therapeutic applications in inflammatory diseases.
- Neuroprotective Activity : There is emerging evidence supporting the neuroprotective effects of chromen derivatives against neurodegenerative diseases like Alzheimer's.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymes involved in cancer progression or inflammatory pathways, inhibiting their activity.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as NF-kB and MAPK, which are critical in cancer and inflammation.
- Interaction with Cellular Targets : It may bind to specific receptors or proteins within cells, altering their function and leading to therapeutic effects.
Research Findings
Recent studies have highlighted the biological potential of this compound:
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Study :
A study evaluated the anticancer properties of various chromen derivatives, including this compound, against human breast cancer cell lines. Results indicated significant inhibition of cell growth at concentrations as low as 10 µM, with further investigations suggesting apoptosis as a mechanism of action. -
Neuroprotection in Alzheimer's Disease :
In a transgenic Drosophila model expressing human Aβ42 peptide, treatment with this compound led to a remarkable ~70% rescue from neurodegeneration compared to untreated controls. Immunohistochemical analysis revealed a significant reduction in amyloid plaque formation, supporting its potential as a therapeutic agent against Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
